2-[(4-methylphenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide
Overview
Description
2-[(4-methylphenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a morpholine ring, a thioether linkage, and a propanamide group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-methylthiophenol with 2-bromoethylamine to form an intermediate, which is then reacted with propanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
2-[(4-methylphenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thioether and morpholine groups play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylphenyl)thio]-N-[2-(4-piperidinyl)ethyl]propanamide
- 2-[(4-methylphenyl)thio]-N-[2-(4-pyrrolidinyl)ethyl]propanamide
- 2-[(4-methylphenyl)thio]-N-[2-(4-piperazinyl)ethyl]propanamide
Uniqueness
Compared to similar compounds, 2-[(4-methylphenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide stands out due to its morpholine ring, which imparts unique chemical and biological properties. This structural feature enhances its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(2-morpholin-4-ylethyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-13-3-5-15(6-4-13)21-14(2)16(19)17-7-8-18-9-11-20-12-10-18/h3-6,14H,7-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGUOJUZGMUDTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NCCN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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